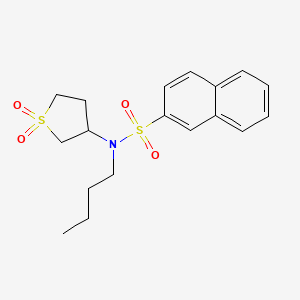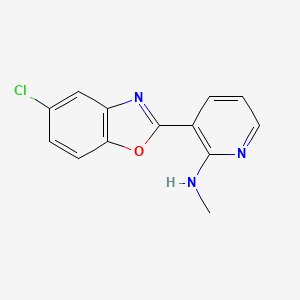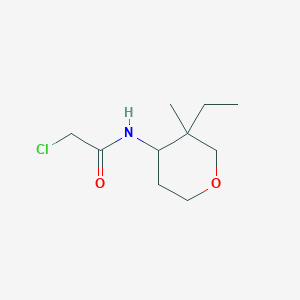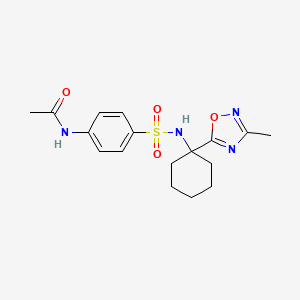
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Binding Study in Proteins
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide is used as a fluorescent probe in protein binding studies. It exhibits minimal fluorescence in water but strongly fluoresces when bound to proteins like bovine serum albumin. This characteristic aids in measuring the binding of certain compounds to proteins, providing insights into binding mechanisms and interactions (Jun et al., 1971).
Enzyme Inhibition Studies
Sulfonamide derivatives, including those derived from naphthalene sulfonamide, have been evaluated for their enzyme inhibition activity. These compounds show potential as inhibitors of enzymes like lipoxygenase and α-glucosidase, indicating their potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Synthesis of Protected β-Amino Acids
Naphthalene sulfonamide derivatives are utilized in the synthesis of protected β-amino acids. This process involves the addition of specific reagents to N-sulfonylimines, leading to compounds that are valuable in peptide synthesis (Robinson & Wyatt, 1993).
Fluorescent Probe for Selective Discrimination
N-butyl-4-amino-1,8-naphthalimide, a derivative of naphthalene sulfonamide, has been used as a fluorescent probe for discriminating thiophenols over aliphatic thiols. It serves a significant role in chemical, biological, and environmental sciences, especially in detecting toxic benzenethiols and biologically active aliphatic thiols in various samples (Wang et al., 2012).
Magnetic Anisotropy in Cobalt Complexes
The study of magnetic anisotropy in cobalt(ii)-sulfonamide complexes is another application. By varying the sulfonamide ligand, researchers can correlate magnetic anisotropy with coordination geometry, which is crucial in understanding magnetic properties in various materials (Wu et al., 2019).
PET Imaging Applications
Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds are being explored for imaging specific human receptors, demonstrating the application of naphthalene sulfonamides in diagnostic imaging (Wang et al., 2008).
Enhancing Nerve Growth Factor
Naphthalene-sulfonamide derivatives have been synthesized to enhance the ability of nerve growth factor in stimulating neurite outgrowths. These compounds, like B-355252, demonstrate the potential therapeutic application in neurodegenerative diseases (Williams et al., 2010).
Anticancer Evaluation
Naphthalene-sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Some compounds show potent cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Nuclear Medicine Applications
Naphthalene sulfonamide derivatives have been used in the development of compounds like NST732 for applications in nuclear medicine, particularly in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Propiedades
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-2-3-11-19(17-10-12-24(20,21)14-17)25(22,23)18-9-8-15-6-4-5-7-16(15)13-18/h4-9,13,17H,2-3,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRDIJSNFYQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)


![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

![Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2433171.png)

![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)

![N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride](/img/structure/B2433180.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide](/img/structure/B2433181.png)
![5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2433182.png)
![4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2433183.png)